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molecular formula C7H17O4P B1600698 Diisopropyl hydroxymethylphosphonate CAS No. 24630-68-0

Diisopropyl hydroxymethylphosphonate

Cat. No. B1600698
M. Wt: 196.18 g/mol
InChI Key: UAXIBJPHBMEGSP-UHFFFAOYSA-N
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Patent
US07579332B2

Procedure details

To a suspension of paraformaldehyde (3.4 g) in diisopropylphosponate (25 g) was added triethylamine (2 mL). The reactants were heated in a 130° oil bath with vigorous stirring for 4 h. The volatiles were removed on a rotavap and the residue was chromatographed on silica gel using ethyl acetate to afford 19.3 g of material. 1H NMR(DMSO-d6) δ 1.23 (d, 12H), 3.62 (dd, 2H), 4.59 (m, 2H), 5.31 (m, 1H)
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].C(N(CC)CC)C.[CH:10]([O:13][PH:14](=[O:19])[O:15][CH:16]([CH3:18])[CH3:17])([CH3:12])[CH3:11]>>[OH:2][CH2:1][P:14](=[O:19])([O:15][CH:16]([CH3:18])[CH3:17])[O:13][CH:10]([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
C=O
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(C)OP(OC(C)C)=O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reactants were heated in a 130° oil bath
CUSTOM
Type
CUSTOM
Details
The volatiles were removed on a rotavap
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCP(OC(C)C)(OC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 g
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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